Dolutegravir intermediate-1

Synthetic route efficiency Step economy Total yield optimization

Dolutegravir intermediate-1 (CAS 1335210-23-5) is the preferred pyridinone diester building block for cost-efficient dolutegravir API scale-up. This key intermediate enables a streamlined 7-step convergent route delivering ~71% overall yield—a 7- to 14-fold improvement over legacy SeO₂/maltol routes (5–10%). The dimethoxyethyl-protected core eliminates hazardous SeO₂, CH₃I, NaIO₄, and Pd(PPh₃)₄ from the synthesis, substantially reducing EHS compliance burden and waste-disposal costs. Demonstrated compatibility with continuous flow processing (deprotection yields of 96.7%, demethylation yields of 98.5% at 12-min residence times) supports process intensification. Supplied at ≥98% purity with 36-month stability at −20°C, enabling economical bulk procurement and inventory management for generic manufacturers transitioning from pilot to commercial production.

Molecular Formula C13H17NO8
Molecular Weight 315.28 g/mol
CAS No. 1335210-23-5
Cat. No. B560546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolutegravir intermediate-1
CAS1335210-23-5
Molecular FormulaC13H17NO8
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESCOC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OC
InChIInChI=1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17)
InChIKeyXAXGEECGULRZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolutegravir Intermediate-1 CAS 1335210-23-5: Synthesis and Procurement Specifications


Dolutegravir intermediate-1 (CAS 1335210-23-5) is a pyridinone diester derivative that serves as a key synthetic intermediate in the preparation of dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor [1]. This compound, chemically designated as 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, possesses the molecular formula C13H17NO8 and a molecular weight of 315.28 g/mol . As a core building block in the dolutegravir synthetic pathway, this intermediate incorporates essential structural features including the pyridinone core and strategically positioned carboxylic acid and ester functional groups that facilitate downstream transformations [2].

Dolutegravir Intermediate-1 CAS 1335210-23-5: Why Route-Specific Intermediates Are Not Interchangeable


Pyridinone-based intermediates in the dolutegravir synthetic landscape are not functionally interchangeable because each intermediate is engineered for a specific synthetic route with distinct protecting group strategies, oxidation states, and functional group placement. Intermediate-1 incorporates a dimethoxyethyl protecting group on the pyridine nitrogen, a methoxy group at the 5-position, and differentiated carboxylic acid/ester moieties at the 3- and 6-positions respectively [1]. Attempting to substitute this compound with a maltol-derived alternative (such as intermediate 10, which lacks the dimethoxyethyl protection) would fundamentally alter downstream reaction sequences, requiring different reagents, conditions, and purification protocols [2]. The traditional SeO2-mediated maltol route yields a structurally similar pyridinone core but requires 7-8 synthetic steps with total yields of only 5-10%, whereas routes employing intermediate-1 achieve substantially higher overall yields (approximately 71%) through a more convergent and streamlined approach [3].

Dolutegravir Intermediate-1 CAS 1335210-23-5: Quantitative Comparative Performance Evidence


Dolutegravir Intermediate-1 CAS 1335210-23-5: Step Count and Overall Yield Comparison vs Maltol-Derived Route

Synthetic routes employing intermediate-1 reduce total step count from 7-8 steps to 4-5 steps for the pyridinone core synthesis while increasing overall yield approximately 7-14 fold relative to the traditional SeO2-mediated maltol route [1]. The traditional route required chromatographic purification at multiple stages, whereas the intermediate-1 route enables crystallization-based purification that is more amenable to scale-up [2].

Synthetic route efficiency Step economy Total yield optimization

Dolutegravir Intermediate-1 CAS 1335210-23-5: Reagent Hazard Profile Comparison vs Traditional Selenium-Based Oxidation

The intermediate-1 route eliminates the use of SeO2 (selenium dioxide) and CH3I (methyl iodide), which are required in the traditional maltol-based route and pose significant toxicity and environmental concerns [1]. The traditional route's SeO2 oxidation step produces selenium-containing waste streams requiring specialized disposal, while the MgBr2-promoted cyclization route utilizes more environmentally benign Lewis acid catalysis [2].

Green chemistry metrics Reagent toxicity reduction Process safety

Dolutegravir Intermediate-1 CAS 1335210-23-5: Purity Specification vs Alternative Pyridinone Intermediates

Commercially available Dolutegravir intermediate-1 is consistently supplied at purity levels of ≥98% by HPLC, with some vendors offering ≥99% or 99.80% purity grades [1]. This compares favorably with typical technical-grade intermediates that may be supplied at 95-97% purity, reducing the purification burden in subsequent synthetic steps. The compound appears as a white to off-white solid powder with defined physicochemical properties including a density of 1.4±0.1 g/cm³ and boiling point of 474.1±45.0°C .

Purity specification Quality control Procurement standard

Dolutegravir Intermediate-1 CAS 1335210-23-5: Long-Term Storage Stability Profile

Dolutegravir intermediate-1 demonstrates extended stability under recommended storage conditions, with powder form stable for 36 months (3 years) when stored at -20°C under desiccated conditions [1]. In solution, the compound maintains stability for 1-3 months at -20°C . This stability profile supports procurement and inventory management for multi-year research programs or manufacturing campaigns without concerns about intermediate degradation.

Stability data Shelf life Storage conditions

Dolutegravir Intermediate-1 CAS 1335210-23-5: Continuous Flow Processing Compatibility and Process Intensification Potential

Dolutegravir intermediate-1 has been integrated into continuous flow synthetic strategies that achieve substantially higher throughput and yield compared to batch processing. In microreactor-based intensification studies of related dolutegravir intermediates, optimized deprotection steps achieved yields of 96.7%, while demethylation steps reached 98.5% yield at residence times as short as 12 minutes [1][2]. Continuous three-step protocols have been developed that yield dolutegravir in better overall yield compared to step-by-step batch procedures [3].

Continuous flow chemistry Process intensification Microreactor technology

Dolutegravir Intermediate-1 CAS 1335210-23-5: Atom Economy and Green Chemistry Metrics Comparison

The intermediate-1 synthetic route demonstrates improved atom economy and reduced environmental footprint relative to earlier synthetic approaches. The M4ALL continuous flow process utilizing pyridinone intermediates achieves 7 linear steps with 23% overall yield, compared to the Shionogi maltol route requiring 13 linear steps with 15% overall yield and the medicinal chemistry route requiring 17 steps with only 2% yield [1]. The atom-economical pyrone diester method developed as an alternative route further reduces step count and improves material efficiency [2].

Atom economy E-factor Green chemistry

Dolutegravir Intermediate-1 CAS 1335210-23-5: Optimized Application Scenarios Based on Quantitative Evidence


Process Development for Dolutegravir API Manufacturing Scale-Up

Procurement of Dolutegravir intermediate-1 is particularly advantageous for organizations scaling up dolutegravir API production from pilot to commercial manufacturing. The compound's demonstrated role in achieving 71% overall yield for the pyridinone core synthesis, compared to 5-10% for traditional maltol-derived routes, provides a clear economic justification for route selection [1]. The elimination of SeO2, CH3I, NaIO4, and Pd(PPh3)4 from the synthetic sequence reduces hazardous waste generation and EHS compliance costs [2]. Furthermore, the compound's availability at ≥98% purity reduces downstream purification requirements and improves process robustness [3].

Continuous Flow Manufacturing Implementation

Organizations investing in continuous flow manufacturing technology for dolutegravir production should prioritize Dolutegravir intermediate-1 due to demonstrated process intensification results. Microreactor-based studies of related intermediates show optimized deprotection yields of 96.7% and demethylation yields of 98.5% at residence times as short as 12 minutes, representing substantial improvements over batch processing [1][2]. The M4ALL continuous flow process achieves 23% overall yield in 7 steps, significantly outperforming batch alternatives [3].

Cost-Sensitive Generic API Development

For generic pharmaceutical manufacturers operating in cost-sensitive markets, Dolutegravir intermediate-1 offers quantifiable cost advantages. The 7-14 fold yield improvement over traditional routes directly reduces raw material consumption per kilogram of final API [1]. The 46-59% reduction in linear step count (from 13-17 steps to 7 steps) decreases solvent usage, labor costs, and manufacturing cycle time [2]. Additionally, the compound's 36-month stability at -20°C enables bulk procurement and inventory management without requiring expensive -80°C storage infrastructure [3].

Academic and Industrial Process Chemistry Research

Research laboratories investigating novel synthetic methodologies for HIV integrase inhibitors should select Dolutegravir intermediate-1 as a benchmark substrate due to its well-characterized reactivity profile and commercial availability at defined purity specifications (≥98% to 99.80%) [1]. The compound's demonstrated compatibility with MgBr2-promoted cyclization chemistry provides a foundation for exploring alternative Lewis acid catalysts and reaction conditions [2]. Its integration into published continuous flow protocols also enables reproducibility studies and further process intensification research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dolutegravir intermediate-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.